Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride
Overview
Description
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells . This modulation can impact various signaling pathways, including those involved in vascular smooth muscle relaxation and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as nitric oxide synthase, leading to either inhibition or activation of these enzymes . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s structure allows it to fit into the enzyme’s active site, thereby influencing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide levels and improved vascular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQTWFLIVTUBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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